molecular formula C19H16BrN3O2 B14869144 N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14869144
M. Wt: 398.3 g/mol
InChI Key: CCECMQUDWHZXDI-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a chemical compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a benzyl group, a bromophenyl group, and a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.

    Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Acetylation: The final step involves the acetylation of the intermediate compound to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while nucleophilic substitution can result in substituted pyridazinone derivatives.

Scientific Research Applications

N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductive polymers or advanced coatings.

    Biological Research: It may be used as a tool compound to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-bromophenyl)acetamide
  • N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Uniqueness

N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of the pyridazinone ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this structural feature.

Properties

Molecular Formula

C19H16BrN3O2

Molecular Weight

398.3 g/mol

IUPAC Name

N-benzyl-2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C19H16BrN3O2/c20-16-8-6-15(7-9-16)17-10-11-19(25)23(22-17)13-18(24)21-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,24)

InChI Key

CCECMQUDWHZXDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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